molecular formula C7H12O3 B1581184 Methyl 4-oxohexanoate CAS No. 2955-62-6

Methyl 4-oxohexanoate

Cat. No.: B1581184
CAS No.: 2955-62-6
M. Wt: 144.17 g/mol
InChI Key: FOGHPENQGFYWSI-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 4-oxohexanoate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Methyl 4-oxohexanoate is a β-ketoester . It primarily targets aldehydes and ketones in biochemical reactions . These compounds play a crucial role in various metabolic processes, serving as intermediates in energy production and biosynthesis pathways.

Mode of Action

The interaction of this compound with its targets involves a nucleophilic addition reaction . In this process, the oxygen atom in the compound acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a reversible formation of a hemiketal, which is a dead-end process . On the other hand, the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The action of this compound affects the biochemical pathways involving aldehydes and ketones . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone, a principle known as Le Châtelier’s Principle . This dynamic balance influences various downstream effects in the metabolic pathways.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interaction with aldehydes and ketones . The formation of oximes and the subsequent dehydration process can lead to changes in the concentration of these compounds, affecting the overall metabolic balance.

Biochemical Analysis

Biochemical Properties

Methyl 4-oxohexanoate plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, leading to the formation of oximes and hydrazones, respectively . These reactions are essential in various biochemical processes, including the synthesis of certain biomolecules and the detoxification of harmful compounds. The interaction of this compound with these enzymes involves nucleophilic addition, where the nitrogen atom of the enzyme attacks the carbonyl carbon of the ester, forming a stable adduct.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors or enzymes, thereby altering the cellular response to external stimuli. These effects can result in changes in cell function, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to enzymes and proteins, leading to their inhibition or activation. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme . This inhibition can result in changes in metabolic flux and the accumulation of specific metabolites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic pathways. These effects can persist even after the compound has been degraded, indicating that this compound can induce long-term changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell growth . At high doses, this compound can exhibit toxic effects, including cell death and tissue damage. These adverse effects are likely due to the compound’s ability to inhibit essential enzymes and disrupt metabolic pathways. Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s effects, indicating the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the catabolism of fatty acids and the biosynthesis of certain biomolecules . It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which are involved in the β-oxidation of fatty acids. These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism. Additionally, this compound can influence the biosynthesis of biomolecules by providing precursor molecules or by modulating the activity of biosynthetic enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution within tissues can be influenced by factors such as its solubility, binding affinity, and the presence of specific transporters. These factors can affect the localization and accumulation of this compound, thereby influencing its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can participate in metabolic processes such as the β-oxidation of fatty acids. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-oxohexanoate can be synthesized through several methods. One common method involves the reaction of butyraldehyde with methyl acrylate in the presence of a free radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions with UV irradiation, leading to the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced via the esterification of 4-oxohexanoic acid with methanol. This process typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction mixture is then purified through distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Methyl 4-oxohexanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 4-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-6(8)4-5-7(9)10-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGHPENQGFYWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338089
Record name Methyl 4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2955-62-6
Record name Methyl 4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring suspension of 8.15 g (25 mmol) of Cs2CO3 in DMF was added 5.79 g (44 mmol) of 4-oxohexanoic acid. After 5 minutes, 6.81 g (48 mmol) of iodomethane was added. The reaction mixture was stirred at ambient temperature for 16 hours. To the reaction was then added 250 mL of EtOAc and 250 mL of H2O. The layers were separated, and the organic layer was washed with 3×250 mL of H2O. The organic layer was then dried over Na2SO4 anhydrous, filtered, and concentrated under vacuum. The yield of methyl 4-oxohexanoate (16) was 4.15 g (65%), which was employed in Example 17 below.
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Cs2CO3
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8.15 g
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250 mL
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250 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Methyl 4-oxohexanoate synthesized, and what unique regioselectivity is observed?

A1: this compound (8) is synthesized via a photochemical chlorocarbonylation reaction using 3-pentanone as the starting material []. The reaction involves irradiating a mixture of 3-pentanone and oxalyl chloride, followed by esterification with methanol. Notably, this reaction exhibits remarkable regioselectivity, favoring the formation of the γ-substituted product (this compound) over potential β-substituted isomers []. This regioselectivity is a key finding of the research and highlights the potential of photochemical chlorocarbonylation for controlled and selective synthesis.

Q2: Are there any applications of this compound derivatives in drug development?

A2: While not directly addressed in the provided research, a derivative of this compound, specifically 3-(9-acridinylamino)-5-hydroxymethylaniline N-(5-methyl-4-oxohexanoate), has been investigated for its potential in anticancer drug delivery []. This derivative serves as a linker between a water-soluble polymer carrier and an acridine-type anticancer drug. The hydrazone bond formed with the this compound moiety is designed to be hydrolytically labile and exhibits pH-controlled cleavage. This property allows for targeted drug release in the mildly acidic environment of tumor tissues [].

Q3: Can you elaborate on the significance of the hydrazone bond in the this compound derivative for drug delivery?

A3: The hydrazone bond within the 3-(9-acridinylamino)-5-hydroxymethylaniline N-(5-methyl-4-oxohexanoate) derivative plays a critical role in its potential as a drug delivery system. This bond exhibits pH-dependent stability, being relatively stable at physiological pH (7.4) but readily hydrolyzed in mildly acidic environments (pH 5.0), such as those found within tumor cells and late endosomes []. This characteristic allows for controlled drug release specifically within tumor tissues, potentially minimizing systemic toxicity and enhancing therapeutic efficacy. This approach highlights the importance of chemical modifications and linker design in developing targeted drug delivery strategies.

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